

AT-0174 Demonstrates Synergistic Anti-Tumor Effects in Combination with Chemotherapy

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Compound of Interest

Compound Name: AT-0174

Cat. No.: B12377881

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New preclinical data reveals that **AT-0174**, a novel dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), significantly enhances the efficacy of chemotherapy in glioblastoma and non-small cell lung cancer models. When combined with the standard-of-care chemotherapeutic agent temozolomide (TMZ), **AT-0174** led to a significant decrease in tumor growth and a marked improvement in overall survival in an orthotopic mouse model of glioblastoma.[1][2] This synergistic effect is attributed to **AT-0174's** ability to modulate the tumor microenvironment, shifting it from an immunosuppressive to an anti-tumor state.

AT-0174 is an orally active small molecule that targets two key enzymes in the kynurenine pathway of tryptophan metabolism.[3] Many tumors overexpress IDO1 and/or TDO2, leading to the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment.[1][2] This metabolic shift suppresses the activity of cytotoxic T lymphocytes and promotes the function of immunosuppressive regulatory T cells (Tregs), allowing the tumor to evade immune destruction.[1][2] By inhibiting both IDO1 and TDO2, **AT-0174** restores tryptophan levels and reduces kynurenine production, thereby unleashing an anti-tumor immune response.

Enhanced Efficacy in Glioblastoma

In a study utilizing an orthotopic GL261(luc2) mouse model of glioblastoma, the combination of **AT-0174** and temozolomide demonstrated a clear synergistic effect in reducing tumor growth and prolonging survival.[1][2] While **AT-0174** alone did not significantly impact tumor growth or

survival, its addition to temozolomide treatment resulted in a more profound anti-tumor response than temozolomide monotherapy.[\[1\]](#)[\[2\]](#)

Comparative Efficacy Data: AT-0174 and Temozolomide in a Glioblastoma Mouse Model

Treatment Group	Median Survival (Days)	Change in Tumor-Infiltrating CD8+ T cells	Change in Tumor-Infiltrating Regulatory T cells (Tregs)
Vehicle Control	Not Reported	Baseline	Baseline
AT-0174 (120 mg/kg/day, PO)	No significant effect	Increased	Decreased
Temozolomide (8 mg/kg, IP)	Improved vs. Vehicle	Increased	Increased
AT-0174 + Temozolomide	Significantly Improved vs. TMZ alone	Significantly Increased vs. TMZ alone	Significantly Decreased vs. TMZ alone

Data synthesized from a study in an orthotopic GL261(luc2) mouse model of glioblastoma.[\[1\]](#)[\[2\]](#)

Reversal of Chemotherapy-Induced Immunosuppression

A key finding from the glioblastoma study was the impact of the combination therapy on the tumor immune landscape. Temozolomide treatment alone, while effective at slowing tumor growth, was observed to increase the infiltration of immunosuppressive CD4+ Tregs.[\[1\]](#)[\[2\]](#)[\[4\]](#) The addition of **AT-0174** not only counteracted this effect but also significantly boosted the presence of cytotoxic CD8+ T cells, resulting in a more favorable anti-tumor immune environment.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Synergism in Other Solid Tumors

The synergistic potential of **AT-0174** with chemotherapy is not limited to glioblastoma. In models of platinum-resistant non-small cell lung cancer (NSCLC), dual inhibition of IDO1 and TDO2 with **AT-0174** has been shown to suppress tumor growth to a greater degree than IDO1 inhibition alone.^{[5][6][7]} This suggests a broader applicability of **AT-0174** as a combination partner for various chemotherapy regimens in different cancer types.

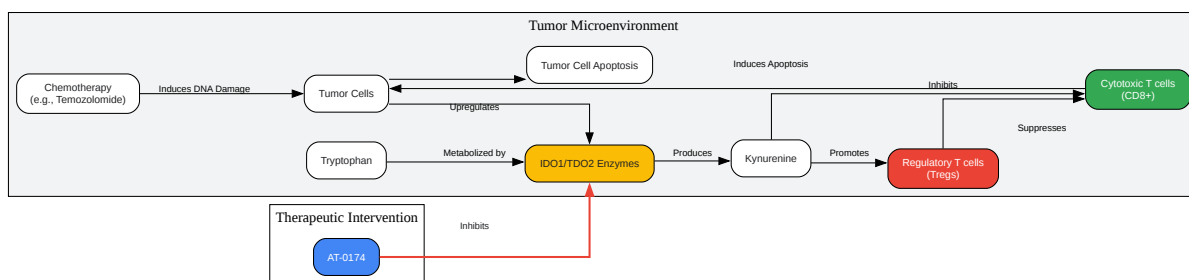
Experimental Protocols

Orthotopic Glioblastoma Mouse Model

- Cell Line: GL261(luc2) murine glioma cells.
- Animal Model: C57BL/6J mice.
- Tumor Implantation: Stereotactic implantation of GL261(luc2) cells into the striatum of the mice.
- Treatment Groups:
 - Vehicle Control
 - **AT-0174** (120 mg/kg/day, oral gavage)
 - Temozolomide (8 mg/kg, intraperitoneal injection; administered in five 8-day cycles with treatment every 2 days)
 - **AT-0174** + Temozolomide
- Treatment Initiation: Day 7 post-tumor implantation.
- Efficacy Endpoints: Tumor growth (monitored by bioluminescence imaging) and overall survival.
- Immunophenotyping: Flow cytometric analysis of tumor-infiltrating lymphocytes (CD8+ T cells and CD4+CD25+FoxP3+ regulatory T cells) from a satellite group of mice on day 16 of treatment.^[4]

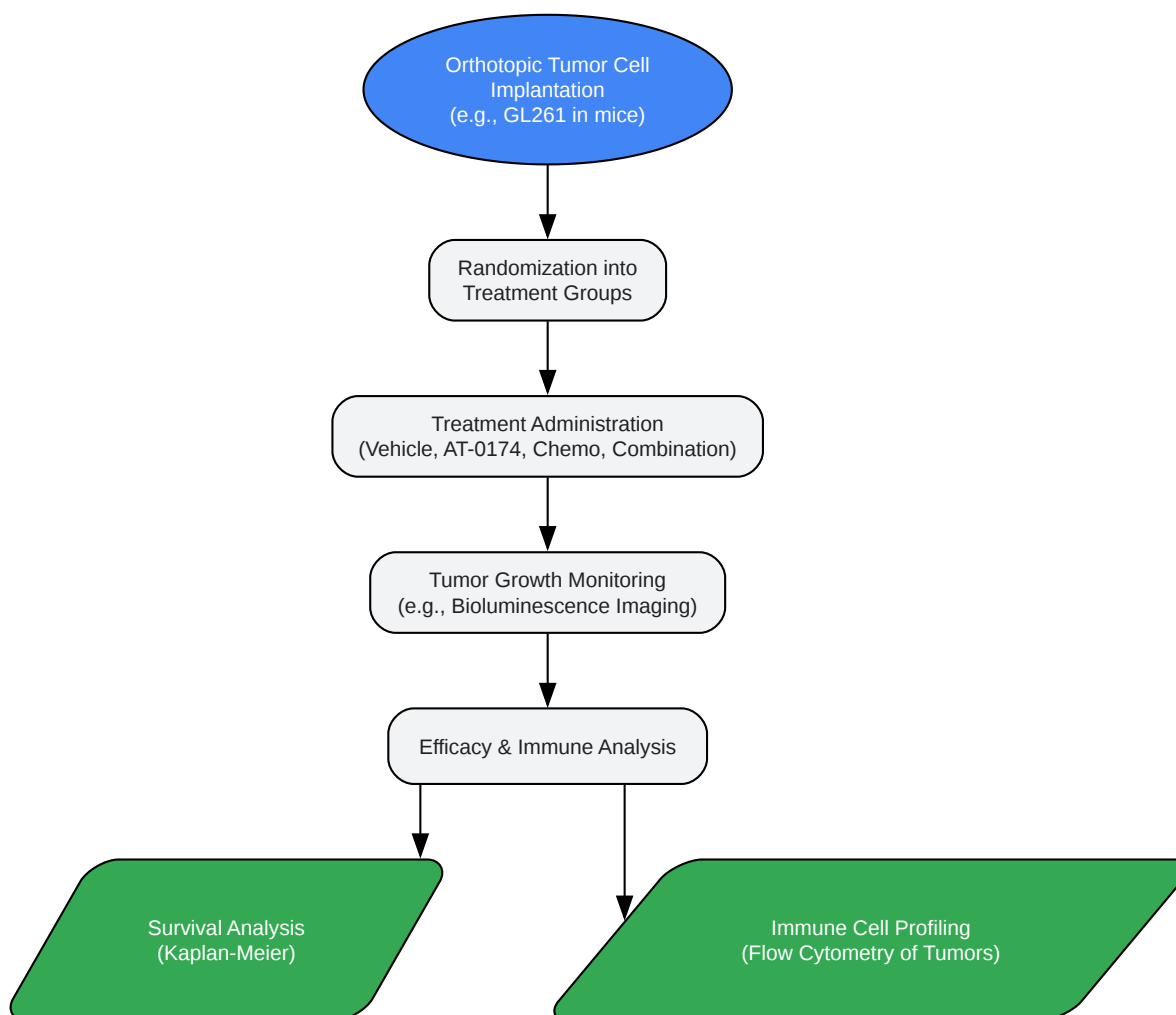
Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action for the synergistic effect of **AT-0174** and chemotherapy, as well as the experimental workflow for its validation.



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Caption: Proposed mechanism of **AT-0174** and chemotherapy synergy.



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Caption: In vivo experimental workflow for evaluating synergy.

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